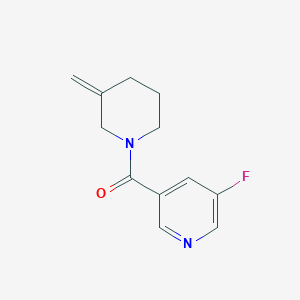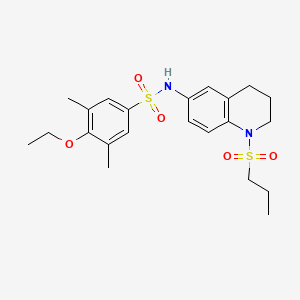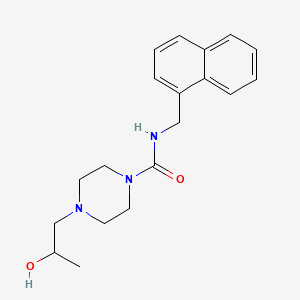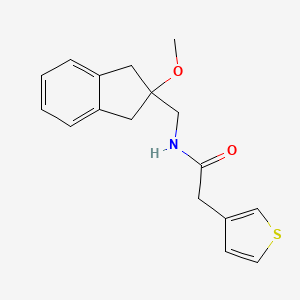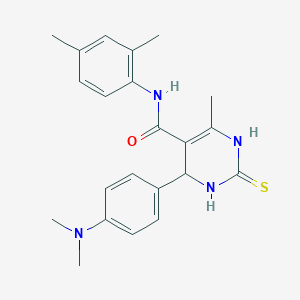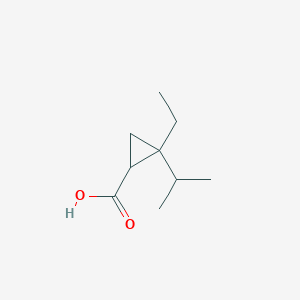
2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1247433-90-4 . It has a molecular weight of 156.22 . The IUPAC name for this compound is 2-ethyl-2-isopropylcyclopropanecarboxylic acid . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is 1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound. The compound consists of a cyclopropane ring, which is a three-membered ring of carbon atoms .
Physical And Chemical Properties Analysis
“2-Ethyl-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a liquid at room temperature . It has a molecular weight of 156.22 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Analog Compounds : A study describes the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which involved cyclopropanation followed by rearrangement and deprotection processes, highlighting the versatile applications of cyclopropane derivatives in chemical synthesis (Sloan & Kirk, 1997).
Oxidative Scission of Cyclopropane Rings : Research on the reaction of small-size cycloalkane rings with RuO4 demonstrated oxidative ring opening in ethyl 2,2-dimethoxycyclopropane-1-carboxylates. This study provides insight into the reactivity of cyclopropane derivatives under oxidative conditions (Graziano et al., 1996).
Cyclopropanation and Ring Opening Reactions : A study explored the synthesis and biological evaluation of bromophenol derivatives containing a cyclopropane moiety. It demonstrated ring-opening reactions in cyclopropanes, highlighting the chemical diversity and potential applications in drug development (Boztaş et al., 2019).
Biological and Biochemical Applications
Ethylene Precursor in Plants : Research identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in light-grown wheat leaves, an important precursor of ethylene in plants. This study underscores the role of cyclopropane derivatives in plant biology (Hoffman et al., 1982).
Synthesis of Amino Acid Analogs : Another study reported the stereoselective synthesis of cyclopropyl amines, carboxylic acids, and esters, highlighting the potential of cyclopropane derivatives in synthesizing biologically active molecules (Raj & Eftink, 1998).
Biosynthesis of Mycobacterial Mycolic Acids : A synthesis of cyclopropane fatty acids was described, aiming to inhibit mycolic acid biosynthesis in mycobacteria. This illustrates the importance of cyclopropane derivatives in studying bacterial lipid biosynthesis (Hartmann et al., 1994).
Analytical Applications
- Quantitative Determination in Plant Tissues : A simple, rapid, and sensitive method for determining 1-aminocyclopropane-1-carboxylic acid in plant tissues was developed, demonstrating the utility of cyclopropane derivatives in analytical biochemistry (Lizada & Yang, 1979).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-ethyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-9(6(2)3)5-7(9)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNQIMRFSKCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2634094.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)
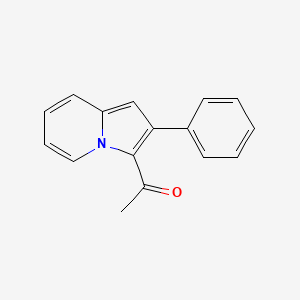
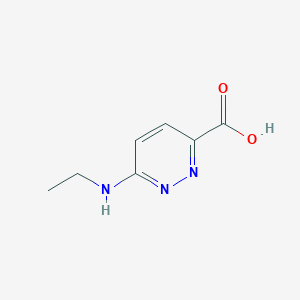
![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)
